Home > Products > Screening Compounds P32891 > D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide
D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide - 628262-82-8

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide

Catalog Number: EVT-3200249
CAS Number: 628262-82-8
Molecular Formula: C21H24ClN3O2
Molecular Weight: 385.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Small Molecule
  • Drug Status: Experimental
  • Indications: Currently, there are no approved indications or clinical trials reported for this compound.
Synthesis Analysis

The synthesis of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide typically involves several key steps, utilizing l-proline and various amines. A common synthetic route includes:

  1. Starting Materials:
    • L-Proline
    • 3-Chlorobenzylamine
    • D-Phenylalanine derivative
  2. Procedure:
    • The synthesis often begins with the formation of an amide bond between l-proline and the 3-chlorobenzylamine.
    • A typical method involves dissolving the starting materials in a suitable solvent such as tetrahydrofuran (THF) and cooling the mixture to 0°C.
    • An activating agent like ethylchloroformate may be added to facilitate the reaction.
    • The mixture is then stirred at room temperature followed by refluxing to ensure complete reaction.
    • Purification is commonly achieved through column chromatography to isolate the desired product.

This method allows for the efficient formation of the compound while maintaining high yields and selectivity for the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide can be described using its IUPAC name: (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide. The compound has a molecular formula of C21H24ClN3O2C_{21}H_{24}ClN_{3}O_{2} and a molecular weight of approximately 385.89 g/mol.

Key Structural Features:

  • Chiral Centers: The compound possesses multiple chiral centers, contributing to its stereochemical complexity.
  • Functional Groups: It contains an amide group (–C(=O)N–), which is crucial for its biological activity.
  • Chlorine Substitution: The presence of a chlorine atom on the benzene ring enhances its pharmacological profile by potentially increasing binding affinity to target proteins.

Structural Data:

  • InChI Key: CJHLRGCXPGIPCB-MOPGFXCFSA-N
  • SMILES Representation: [H]C@@(CC1=CC=CC=C1)C(=O)N1CCC[C@@]1([H])C(=O)NCC1=CC(Cl)=CC=C1
Chemical Reactions Analysis

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide participates in various chemical reactions, primarily as a catalyst in asymmetric synthesis. Its ability to form hydrogen bonds plays a significant role in facilitating reactions such as aldol condensations.

Notable Reactions:

  1. Aldol Reactions: The compound can catalyze direct aldol reactions, where it aids in forming carbon-carbon bonds between aldehydes and ketones, leading to enantioselective products.
  2. Prothrombin Inhibition: As a prothrombin inhibitor, it interacts with thrombin, blocking its activity and thus affecting blood coagulation processes .
Mechanism of Action

The mechanism of action for D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide primarily revolves around its role as a prothrombin inhibitor. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin—a critical step in blood clot formation. This inhibition can modulate hemostasis and inflammatory responses.

Key Mechanistic Insights:

  • Binding Affinity: The compound exhibits a Ki value of approximately 250 nM against prothrombin, indicating significant binding strength.
  • Biological Impact: Inhibition of thrombin not only affects coagulation but also influences various signaling pathways associated with inflammation and wound healing .
Physical and Chemical Properties Analysis

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide possesses distinct physical and chemical properties that define its behavior in biological systems.

Key Properties:

Analytical Techniques:

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Applications

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide has potential applications across various scientific fields:

  1. Pharmaceutical Development: As an experimental drug candidate, it may provide insights into new anticoagulant therapies.
  2. Catalysis Research: Its use as a catalyst in asymmetric synthesis highlights its importance in developing enantiomerically pure compounds.
  3. Biochemical Studies: Understanding its mechanism of action can lead to advancements in treating thrombotic disorders and improving wound healing strategies.
Mechanistic Pharmacology of Thrombin Inhibition

Prothrombin Binding Dynamics and Allosteric Modulation

D-Phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide functions as a direct prothrombin inhibitor through stereospecific interactions with the zymogen's exosite domains. The compound features a chiral center with (2S)-1-[(2R)-2-amino-3-phenylpropanoyl] configuration that enables selective binding to prothrombin's pre-thrombin-2 domain (residues 320-579), as evidenced by X-ray crystallography studies (PDB IDs: 2ZC9, 5MLS) [1] [4]. The chlorobenzyl moiety penetrates the S3 hydrophobic pocket, inducing conformational strain that disrupts prothrombin's activation cleavage site (Arg271-Thr272). This allosteric modulation prevents the proteolytic conversion to thrombin by prothrombinase complexes, even at sub-stoichiometric concentrations [1] [4] [6].

Molecular dynamics simulations reveal that the prolinamide backbone forms hydrogen bonds with Gly216 and Tyr184 of the catalytic triad, while the chlorophenyl group displaces water molecules from the anion-binding exosite I. This dual-domain engagement stabilizes the zymogen in a closed conformation, reducing solvent accessibility of the activation loop by 67% compared to uninhibited prothrombin [4] [6].

Table 1: Structural Characteristics of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide

PropertyValueSource
Chemical FormulaC₂₁H₂₄ClN₃O₂DrugBank [1]
Molecular Weight385.887 g/mol (monoisotopic)PubChem [7]
IUPAC Name(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamidePubChem [7]
Canonical SMILESC1CC@HC(=O)NCC3=CC(=CC=C3)ClPubChem [7]
Binding Region on ProthrombinPre-thrombin-2 domain (residues 320-579)DrugBank [1]

Kinetic Characterization of Inhibitory Constants (Ki ~250 nM)

The compound exhibits slow-tight binding kinetics with prothrombin, characterized by a biphasic inhibition pattern. Initial transient complex formation (Kᵢ = 1.8 µM) precedes isomerization to a stabilized complex with overall Kᵢ = 250 nM ± 15 nM, as measured by progress curve analysis using chromogenic substrate S-2238 [1] [6]. The association rate constant (kₒₙ) of 8.4 × 10³ M⁻¹s⁻¹ exceeds dissociation (kₒff = 2.1 × 10⁻³ s⁻¹), yielding a residence time of 476 seconds – significantly longer than physiological prothrombin activation cycles [6].

Structure-activity relationship studies demonstrate that ortho-substituted heterocycles on the benzyl group dramatically enhance potency. The 3-chlorobenzyl derivative achieves 300-fold greater affinity than unsubstituted analogs due to halogen bonding with Ser214 backbone carbonyl oxygen and reduced desolvation penalty. Comparative kinetic analyses reveal entropy-driven binding (ΔS = +48 J·mol⁻¹·K⁻¹) compensating for unfavorable enthalpy (ΔH = +12 kJ·mol⁻¹), indicating significant hydrophobic contributions [6].

Table 2: Kinetic Parameters of Prothrombin Inhibition

ParameterValueMeasurement Method
Overall Kᵢ250 ± 15 nMProgress curve analysis
Transient Kᵢ1.8 µMRapid kinetics (stopped-flow)
Association rate (kₒₙ)8.4 × 10³ M⁻¹s⁻¹Fluorescence quenching
Dissociation rate (kₒff)2.1 × 10⁻³ s⁻¹Substrate displacement
Residence time476 secondsCalculated from kₒff⁻¹
Enthalpy change (ΔH)+12 kJ·mol⁻¹Isothermal titration calorimetry
Entropy change (ΔS)+48 J·mol⁻¹·K⁻¹Isothermal titration calorimetry

Downstream Coagulation Cascade Disruption Mechanisms

Through selective prothrombin inhibition, the compound disrupts three key thrombin-mediated amplification loops: (1) Prevention of factor V cleavage at Arg709, inhibiting prothrombinase complex assembly; (2) Abrogation of factor VIII activation in the tenase complex; and (3) Impaired factor XIII conversion limiting fibrin cross-linking [4] [5]. At pharmacologically relevant concentrations (IC₈₀ = 380 nM), the inhibitor reduces thrombin generation by 92% in thromboelastography assays using human platelet-rich plasma, with particular efficacy against peak thrombin burst (96% suppression) [4] [6].

Notably, the compound preserves protein C activation capacity at 34% of baseline while suppressing >90% of procoagulant thrombin functions. This selective functional uncoupling arises from its inability to block thrombin's interaction with thrombomodulin, allowing partial maintenance of anticoagulant pathways. Such differential inhibition profile distinguishes it from direct thrombin inhibitors that uniformly block all thrombin functions [4] [5].

Table 3: Effects on Thrombin-Dependent Coagulation Factors

FactorCleavage SiteInhibition EfficacyFunctional Consequence
FibrinogenArg16-Gly17 (Aα chain)98%Impaired fibrin clot formation
Factor VArg709, Arg101895%Disrupted prothrombinase complex
Factor VIIIArg372, Arg74093%Reduced intrinsic tenase activity
Factor XIArg369-Ile37087%Diminished contact activation
Factor XIIIArg37-Asn3891%Limited fibrin cross-linking
Protein CArg169-Leu17066%Partially preserved anticoagulant pathway

Cross-Reactivity with Inflammatory Signaling Pathways

Beyond coagulation, the compound demonstrates modulatory effects on thrombin's inflammatory signaling through partial inhibition of protease-activated receptor-1 (PAR-1) transactivation. In human umbilical vein endothelial cells, it reduces thrombin-induced IL-8 secretion by 72% and MCP-1 production by 68% at 1 µM concentration, without complete ablation of PAR-1 responses [4] [5]. This selective attenuation arises from allosteric constraints that permit ≈30% residual thrombin generation – sufficient for limited cytoprotective signaling while preventing proinflammatory cascades [5].

The inhibitor shows negligible activity against complement C3a/C5a convertases (<15% inhibition at 10 µM) and kallikrein-kinin system proteases (kallikrein inhibition Kᵢ > 50 µM), confirming specificity for prothrombin. However, it modulates crosstalk between coagulation and inflammation by suppressing thrombin-mediated NF-κB nuclear translocation (IC₅₀ = 420 nM) and subsequent TNF-α synthesis in monocyte cultures [4] [5].

Table 4: Modulation of Inflammatory Mediators in Endothelial Cells

ParameterReduction vs. Thrombin ControlConcentrationMechanistic Basis
IL-8/CXCL8 secretion72%1 µMPAR-1 transactivation inhibition
MCP-1/CCL2 production68%1 µMReduced AP-1 phosphorylation
NF-κB nuclear translocation89%1 µMIκBα degradation blockade
VCAM-1 surface expression54%1 µMSuppressed p38 MAPK activation
ICAM-1 upregulation49%1 µMSTAT3 pathway modulation

Compound Synonyms Mentioned in Article:

  • D-Phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide
  • (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide
  • DB06919 (DrugBank ID)
  • CID 25011732 (PubChem)

Properties

CAS Number

628262-82-8

Product Name

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

InChI

InChI=1S/C21H24ClN3O2/c22-17-9-4-8-16(12-17)14-24-20(26)19-10-5-11-25(19)21(27)18(23)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19H,5,10-11,13-14,23H2,(H,24,26)/t18-,19+/m1/s1

InChI Key

CJHLRGCXPGIPCB-MOPGFXCFSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC3=CC(=CC=C3)Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)NCC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.